molecular formula C4H5Br3 B14305252 1,1,3-Tribromo-2-methylprop-1-ene CAS No. 118725-57-8

1,1,3-Tribromo-2-methylprop-1-ene

Cat. No.: B14305252
CAS No.: 118725-57-8
M. Wt: 292.79 g/mol
InChI Key: YMNPPTDVRAOVKV-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H5Br3 It is a brominated derivative of 2-methylpropene and is characterized by the presence of three bromine atoms attached to the carbon atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Tribromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction typically involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the tribromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Tribromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), amines (NH2-)

    Bases: Potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH)

    Electrophiles: Hydrogen halides (HX), halogens (X2)

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 1,1-dihydroxy-2-methylpropene or 1,1-diamino-2-methylpropene can be formed.

    Elimination Products: 2-Methylpropene is a common product formed through dehydrohalogenation.

    Addition Products: Addition of hydrogen bromide (HBr) can yield 1,1,3,3-tetrabromo-2-methylpropane.

Scientific Research Applications

1,1,3-Tribromo-2-methylprop-1-ene has several applications in scientific research:

  • **Chemistry

Properties

CAS No.

118725-57-8

Molecular Formula

C4H5Br3

Molecular Weight

292.79 g/mol

IUPAC Name

1,1,3-tribromo-2-methylprop-1-ene

InChI

InChI=1S/C4H5Br3/c1-3(2-5)4(6)7/h2H2,1H3

InChI Key

YMNPPTDVRAOVKV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Br)Br)CBr

Origin of Product

United States

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